molecular formula C7H4ClNS B1345756 3-Chlorophenyl isothiocyanate CAS No. 2392-68-9

3-Chlorophenyl isothiocyanate

Cat. No. B1345756
CAS RN: 2392-68-9
M. Wt: 169.63 g/mol
InChI Key: WGXCKFMVBAOIFH-UHFFFAOYSA-N
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Description

3-Chlorophenyl isothiocyanate, also known as 3-isothiocyanatobenzonitrile, is an organic building block containing an isocyanate group .


Synthesis Analysis

This compound can be synthesized from corresponding primary amines under aqueous conditions. This synthetic process involves an in situ generation of a dithiocarbamate salt from the amine substrate by reacting with CS2 followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent .


Molecular Structure Analysis

The molecular formula of this compound is C7H4ClNS. Its molecular weight is 169.631 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The reactions between substituted isocyanates (RNCO) and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . This compound has been used in the synthesis of various compounds .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature. It has a refractive index of 1.6585, a boiling point of 249-250 °C, and a density of 1.292 g/mL at 25 °C .

Scientific Research Applications

Green Chemistry Applications

A study highlighted the use of isothiocyanates, including 3-Chlorophenyl isothiocyanate, in water to promote the synthesis of 2-aminobenzothiazoles and 2-aminobenzoxazoles. This method offers advantages such as high efficiency, environmentally benign solvent, and straightforward experimental procedures, making it a sustainable approach to synthesizing structurally and pharmaceutically significant compounds (Zhang, Jia, Wang, & Fan, 2011).

Synthesis of Bioactive Compounds

Research has demonstrated the versatility of isothiocyanates as starting materials for a wide array of chemical reactions. Their applications include the rapid generation in flow systems for efficient formation, highlighting their role in facilitating swift and direct conversions of precursor materials. This capability underscores their utility in producing a variety of compounds with potential biological activities (Baumann & Baxendale, 2013).

Environmental Science

In environmental applications, isothiocyanates are used for the selective removal of pollutants like 3-chlorophenol from aqueous solutions. A study detailed the development of a surface molecularly imprinted polymer for 3-chlorophenol, demonstrating the material's high affinity and selectivity toward this compound in water, which is crucial for environmental remediation efforts (Wang, Pan, Guan, Dai, Zou, Yan, Li, & Hu, 2011).

Advanced Materials

Isothiocyanates are key in synthesizing functional materials, as illustrated by the preparation of N-pyridinothiourea derivatives through condensation with aminopyridines. These derivatives serve as building blocks for hydrogen-bonding receptors, highlighting the role of isothiocyanates in developing complex molecular architectures for advanced applications (Kumamoto, Misawa, Tokita, Kubo, & Kotsuki, 2002).

Safety and Hazards

3-Chlorophenyl isothiocyanate is harmful if swallowed or in contact with skin. It causes severe skin burns and eye damage .

properties

IUPAC Name

1-chloro-3-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNS/c8-6-2-1-3-7(4-6)9-5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXCKFMVBAOIFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178634
Record name Isothiocyanic acid, 3-chlorophenyl ester
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Molecular Weight

169.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2392-68-9
Record name 3-Chlorophenyl isothiocyanate
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Record name Isothiocyanic acid, 3-chlorophenyl ester
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Record name 3-Chlorophenylisothiocyanate
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Record name Isothiocyanic acid, 3-chlorophenyl ester
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Record name 3-Chlorophenyl isothiocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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